Cas no 689264-17-3 (N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide)
![N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide structure](https://ja.kuujia.com/scimg/cas/689264-17-3x500.png)
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- Benzamide, N-[2-(1H-indol-1-yl)ethyl]-4-(4-morpholinylsulfonyl)-
- MLS000101689
- AB00433415-09
- CHEMBL1479264
- N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide
- HMS2246N05
- F0613-0085
- AKOS001817076
- EU-0091681
- SMR000016271
- 689264-17-3
- N-(2-indol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide
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- インチ: 1S/C21H23N3O4S/c25-21(22-10-12-23-11-9-17-3-1-2-4-20(17)23)18-5-7-19(8-6-18)29(26,27)24-13-15-28-16-14-24/h1-9,11H,10,12-16H2,(H,22,25)
- InChIKey: WUJLWYKVHMRNJP-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1C2=C(C=CC=C2)C=C1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 413.14092740g/mol
- どういたいしつりょう: 413.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 89Ų
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0613-0085-1mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-15mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-4mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-10mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-20mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-3mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-25mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-50mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-2μmol |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0613-0085-2mg |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide |
689264-17-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamideに関する追加情報
Professional Introduction to N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide (CAS No. 689264-17-3)
N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 689264-17-3, represents a novel molecular entity with a unique structural framework that combines an indole moiety and a morpholine sulfonamide group. The presence of these functional groups suggests potential biological activity, making it a subject of intense interest for researchers exploring new therapeutic agents.
The indole ring, a well-known pharmacophore in medicinal chemistry, is often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, derivatives of indole have been extensively studied for their potential in modulating pathways relevant to neurological disorders and cancer. The incorporation of the indole moiety into the structure of N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide may contribute to its pharmacological profile by interacting with specific targets in biological systems.
On the other hand, the morpholine sulfonamide group introduces additional complexity to the molecule. Morpholine derivatives are known for their role in enhancing drug solubility and bioavailability, which is crucial for the development of effective pharmaceuticals. The sulfonamide group, a common pharmacophore in many active pharmaceutical ingredients (APIs), is recognized for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This dual functionality makes N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. These computational studies can provide valuable insights into the potential pharmacological activity of N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide before expensive experimental validations are conducted. For instance, molecular docking simulations can help identify key interactions between the compound and target proteins, thereby guiding the optimization process towards more potent and selective drug candidates.
In parallel, experimental approaches such as high-throughput screening (HTS) have been instrumental in identifying novel bioactive molecules. N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide could be screened against diverse libraries of biological targets to assess its potential therapeutic effects. Such screenings often reveal unexpected activities that may not be predicted from structural considerations alone, highlighting the importance of empirical data in drug discovery.
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in its synthesis may include the formation of the indole ethyl chain, followed by the introduction of the morpholine sulfonamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to construct complex molecular frameworks efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing intermediates and final products.
Once synthesized, the compound's biological activity needs to be thoroughly evaluated through in vitro and in vivo assays. In vitro studies can provide initial insights into its interaction with cellular components and potential mechanisms of action. For example, assays targeting enzymes or receptors relevant to specific diseases can help determine whether N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide modulates these pathways effectively. In vivo studies extend this evaluation by assessing its activity in living organisms, providing data on efficacy, toxicity, and pharmacokinetics.
The integration of structural biology techniques has further enhanced our understanding of how small molecules interact with biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) can reveal high-resolution structures of protein-ligand complexes, offering detailed insights into binding modes and key interactions. These structural details are invaluable for rationalizing observed activities and designing next-generation analogs with improved properties.
The growing interest in targeted therapy has spurred research into developing molecules that selectively interact with specific disease-related targets. N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide's unique structure may allow it to target specific pathways or proteins involved in diseases such as cancer or inflammatory disorders. By modulating these pathways effectively, it could potentially offer therapeutic benefits with reduced side effects compared to existing treatments.
The development of novel drug candidates is a complex process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and medicine. The study of N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide exemplifies this interdisciplinary approach, where synthetic chemists design molecules based on structural hypotheses, biologists evaluate their activity using cellular models, and clinicians assess their potential clinical utility.
As research continues to uncover new therapeutic targets and mechanisms, compounds like N-[2-(1H-indol-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide will play an increasingly important role in addressing unmet medical needs. Their development underscores the importance of innovation in pharmaceutical chemistry and highlights the ongoing quest for safer and more effective treatments for patients worldwide.
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